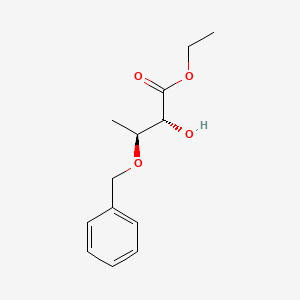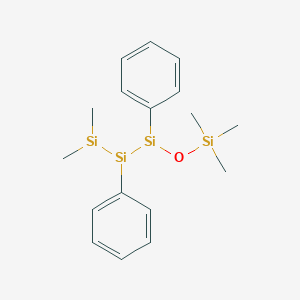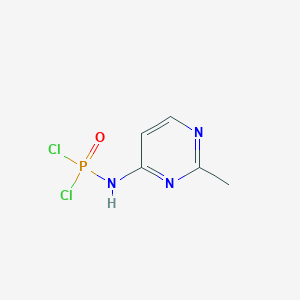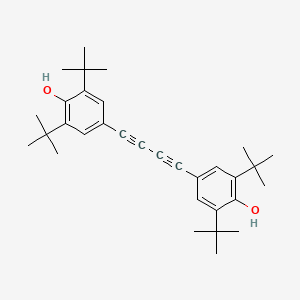
ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be achieved through several methods. One common approach involves the bioresolution of racemic ethyl 3-phenylglycidate using an epoxide hydrolase-producing strain of Galactomyces geotrichum . This method provides high enantioselectivity and yields the desired chiral product with excellent purity.
Industrial Production Methods
Industrial production of this compound often involves chemoenzymatic synthesis routes. The process typically includes the use of whole-cell catalysts or isolated enzymes to achieve the desired stereochemistry and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and chiral synthesis.
Industry: The compound is used in the production of various fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism by which ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: Another chiral compound with similar structural features.
(2R,3S)-3-phenylglycidate: A related compound used in similar synthetic applications.
The uniqueness of this compound lies in its specific stereochemistry and its role as a versatile intermediate in the synthesis of various complex molecules.
Eigenschaften
CAS-Nummer |
524929-35-9 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-13(15)12(14)10(2)17-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3/t10-,12+/m0/s1 |
InChI-Schlüssel |
KPIOBUOQQTWTQA-CMPLNLGQSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]([C@H](C)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CCOC(=O)C(C(C)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)




![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)
